Specific Scientific Field: Organic Chemistry
Comprehensive Summary of the Application: “2-Methyl-5-nitrobenzonitrile” is used as an intermediate in the synthesis of "5-(2-methyl-5-nitrophenyl)-1H-tetrazole" .
Methods of Application or Experimental Procedures: The compound is formed by the nitration of o-toluonitrile with NO2+ BF4-. The crystal structure of 2-methyl-5-nitrobenzonitrile is stabilized by van der Waals interactions .
Results or Outcomes: The successful synthesis of “5-(2-methyl-5-nitrophenyl)-1H-tetrazole” demonstrates the utility of “2-Methyl-5-nitrobenzonitrile” as an intermediate in organic synthesis .
5-Methoxy-2-methyl-3-nitrobenzonitrile is an organic compound that belongs to the class of nitriles, characterized by the presence of a cyano group (-C≡N) attached to a benzene ring. The molecular formula for this compound is C10H10N2O3, indicating it contains ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This compound features a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) on the benzene ring, which significantly influences its chemical properties and biological activities.
The structural representation of 5-Methoxy-2-methyl-3-nitrobenzonitrile can be visualized as follows:
This specific arrangement of substituents contributes to its unique reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
These reactions highlight the versatility of 5-Methoxy-2-methyl-3-nitrobenzonitrile in organic synthesis.
Research indicates that 5-Methoxy-2-methyl-3-nitrobenzonitrile exhibits various biological activities. It has been investigated for its potential antimicrobial properties, with studies suggesting it may inhibit the growth of certain bacteria and fungi. Additionally, its anti-inflammatory properties have been explored, indicating potential therapeutic applications in treating inflammatory diseases.
The biological activity is largely attributed to the presence of the nitro group, which can undergo bioreduction in biological systems to form reactive intermediates capable of interacting with cellular components.
The synthesis of 5-Methoxy-2-methyl-3-nitrobenzonitrile generally involves nitration reactions. A common method includes:
In an industrial context, continuous flow reactors might be employed to enhance yield and safety during production.
5-Methoxy-2-methyl-3-nitrobenzonitrile has several notable applications:
Studies on 5-Methoxy-2-methyl-3-nitrobenzonitrile's interactions with biological targets have revealed its ability to form complexes with proteins and enzymes. The nitro group plays a crucial role in these interactions, facilitating binding through electrostatic interactions or hydrogen bonding. This property is significant for understanding its mechanism of action in biological systems and potential therapeutic uses.
Several compounds share structural similarities with 5-Methoxy-2-methyl-3-nitrobenzonitrile. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Methyl-3-nitrobenzonitrile | Structure | Lacks methoxy group; different solubility and reactivity |
4-Methoxy-2-methyl-3-nitrobenzonitrile | Structure | Different substitution pattern affects chemical properties |
5-Ethoxy-2-methyl-3-nitrobenzonitrile | Structure | Ethoxy group may influence solubility compared to methoxy |
The uniqueness of 5-Methoxy-2-methyl-3-nitrobenzonitrile lies in its specific combination of functional groups on the benzene ring. This arrangement imparts distinct chemical reactivity and biological properties compared to its analogs, making it a valuable compound for further research and development in both synthetic chemistry and pharmacology.